molecular formula C14H12Cl2FNO B1385412 N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline CAS No. 1040685-71-9

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline

Cat. No.: B1385412
CAS No.: 1040685-71-9
M. Wt: 300.2 g/mol
InChI Key: VXNZBFOESSJJJI-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline is an organic compound with the molecular formula C14H12Cl2FNO It is known for its unique chemical structure, which includes a dichlorophenoxy group and a fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline typically involves the reaction of 2,4-dichlorophenoxyethanol with 2-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluoroaniline moiety may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline is unique due to the presence of both dichlorophenoxy and fluoroaniline groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[2-(2,4-dichlorophenoxy)ethyl]-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2FNO/c15-10-5-6-14(11(16)9-10)19-8-7-18-13-4-2-1-3-12(13)17/h1-6,9,18H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNZBFOESSJJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCOC2=C(C=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline
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